4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
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Overview
Description
“4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine” is a heterocyclic compound . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its structural features contribute to cytotoxicity, making it a candidate for further investigation in cancer therapy .
- Antibacterial Activity : Studies have demonstrated inhibitory effects against bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus . Investigating its mechanism of action could lead to novel antibiotics.
- Sulfur Reagents : Recent studies have investigated the impact of different sulfur reagents on cyclization reactions. The synthesis of trisubstituted thiophenes and thienyl disulfides highlights the versatility of these compounds .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis and Methodology
Mechanism of Action
Target of Action
Thiophene and its derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit kinases, which are enzymes that add phosphate groups to other proteins and can regulate their activity .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected . For example, anti-inflammatory effects could involve the inhibition of pro-inflammatory cytokines, while anti-cancer effects could involve the disruption of cell proliferation pathways .
Pharmacokinetics
Thiophene derivatives are generally known for their good bioavailability and ability to cross biological barriers, which makes them effective as therapeutic agents .
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level . For example, anti-inflammatory effects could involve the reduction of inflammatory markers, while anti-cancer effects could involve the induction of apoptosis (programmed cell death) in cancer cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many compounds .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
4-thiophen-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS2/c1-2-10(13-6-1)11-8-4-7-14-9(8)3-5-12-11/h1-2,4,6-7,11-12H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAIZDXMURLVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine |
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